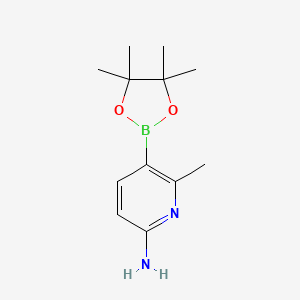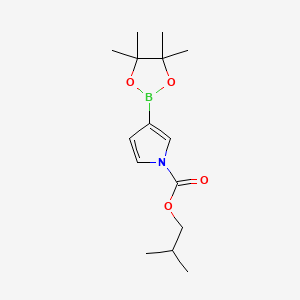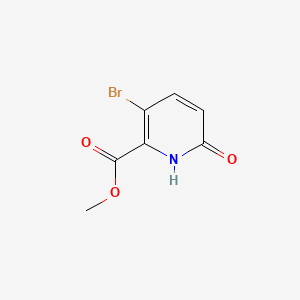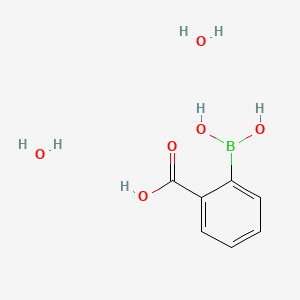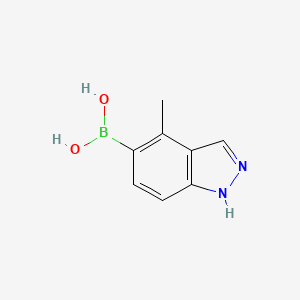![molecular formula C7H5BrN2O B572305 5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one CAS No. 1217002-90-8](/img/structure/B572305.png)
5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one” is a chemical compound with the molecular formula CHBrNO . It is a heterocyclic molecule that can be utilized as a pharmaceutical building block .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 213.03 . Other physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume are not explicitly provided for “5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one” in the available sources.Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
A notable application involves the synthesis of 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine frameworks through Fischer indole cyclization, facilitating the creation of hard-to-reach heterocycles. This synthetic route is particularly valuable for constructing a 5-bromo-7-azaindole scaffold with various substituents, demonstrating the compound's versatility in creating complex molecular structures (Alekseyev, Amirova, & Terenin, 2015).
Electrophilic Substitution Reactions
Electrophilic substitution reactions, such as bromination, have been studied on pyrrolopyridines, offering insights into the reactivity patterns and facilitating the creation of novel compounds with potential biological activities. These studies contribute to understanding the chemical behavior and potential applications of brominated pyrrolopyridines in various domains (Daroca, Mercé, Ribó, Trull, & Vallés, 1984).
Spectroscopic and Theoretical Studies
Spectroscopic characterization and theoretical studies using density functional theory (DFT) have been performed to understand the properties of related brominated compounds. These studies include the analysis of vibrational frequencies, chemical shift values, and non-linear optical (NLO) properties, which are crucial for the development of materials with specific electronic and optical characteristics (Vural & Kara, 2017).
Development of Antimicrobial Agents
Research has also extended to the synthesis of brominated pyrrolopyridines as intermediates for developing new antimicrobial agents. This highlights the compound's significance in synthesizing biologically active molecules that can serve as potential therapeutic agents (Variya, Panchal, & Patel, 2019).
Mécanisme D'action
Target of Action
The primary targets of 5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Biochemical Pathways
The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Activation of FGFR-dependent signaling pathways can facilitate cancer initiation, progression, and resistance to cancer therapy .
Pharmacokinetics
It is known that the compound has a low molecular weight , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.
Result of Action
In vitro, the compound inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Safety and Hazards
Propriétés
IUPAC Name |
5-bromo-1,3-dihydropyrrolo[2,3-c]pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-6-1-4-2-7(11)10-5(4)3-9-6/h1,3H,2H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTBVIMPQOKVJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=NC=C2NC1=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743918 |
Source


|
| Record name | 5-Bromo-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one | |
CAS RN |
1217002-90-8 |
Source


|
| Record name | 5-Bromo-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B572224.png)

